BMS-200 is classified as a small molecule inhibitor and is part of a series of compounds developed by Bristol-Myers Squibb. Its primary mechanism involves disrupting the dimerization of PD-L1, which plays a critical role in immune checkpoint regulation. The compound's development stems from the need for effective cancer immunotherapies that can enhance T-cell responses against tumors.
The synthesis of BMS-200 typically involves several steps that include the preparation of key intermediates followed by coupling reactions to form the final product. While specific synthetic routes can vary, common methods include:
For instance, one study reports the use of preparative HPLC to isolate BMS-200 from reaction mixtures, demonstrating the importance of purification in achieving high-quality compounds for biological testing .
The three-dimensional conformation of BMS-200 can be analyzed using molecular modeling techniques, which help predict how it binds to target proteins.
BMS-200 undergoes various chemical reactions that are crucial for its functionality as an inhibitor. Key reactions include:
Studies utilizing molecular dynamics simulations have provided insights into these interactions, revealing how modifications to the compound can enhance or reduce its binding affinity .
The mechanism of action for BMS-200 primarily revolves around its ability to inhibit PD-L1 dimerization:
Quantitative analyses have shown that modifications to BMS-200 can significantly alter its binding affinity and efficacy in inhibiting PD-L1 .
BMS-200 exhibits several key physical and chemical properties relevant for its application:
Analytical methods like HPLC are utilized to assess these properties during development .
BMS-200 is primarily investigated for its application in cancer immunotherapy. Its ability to inhibit PD-L1 makes it a candidate for combination therapies with other immunotherapeutic agents or chemotherapies.
Potential applications include:
The programmed death 1 (PD-1)/programmed death ligand 1 (PD-L1) pathway serves as a critical immunological checkpoint, maintaining immune homeostasis by preventing excessive T-cell activation and autoimmunity. PD-1, a transmembrane glycoprotein expressed on activated T cells, B cells, dendritic cells, and natural killer cells, engages with its ligand PD-L1, which is constitutively expressed on antigen-presenting cells (APCs) and can be induced or overexpressed on various tumor cell types [1] [8]. Upon binding, PD-1 recruits the phosphatase SHP2, which dephosphorylates key components of the T-cell receptor (TCR) signaling cascade, leading to the inhibition of T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity [1] [3].
Tumors exploit this regulatory mechanism by upregulating PD-L1 expression, creating an immunosuppressive microenvironment that facilitates immune evasion. The interaction between tumor cell PD-L1 and T-cell PD-1 results in T-cell exhaustion—a state of sustained functional impairment characterized by reduced effector capacity and proliferative potential [1]. This evasion mechanism is clinically significant, as elevated levels of soluble PD-L1 (sPD-L1) detected in cancer patient plasma correlate with poor prognosis and disease progression [1]. Blocking this interaction thus represents a strategic approach to reinvigorate anti-tumor immunity.
While monoclonal antibodies (mAbs) targeting PD-1 (e.g., nivolumab, pembrolizumab) or PD-L1 (e.g., atezolizumab, durvalumab) have revolutionized cancer immunotherapy, their limitations have spurred interest in alternative modalities. mAbs face challenges including poor tumor penetration due to their large size (~150 kDa), extended half-lives (>15-20 days) contributing to immune-related adverse events (irAEs), lack of oral bioavailability, and high manufacturing costs [3] [5] [6]. Small-molecule inhibitors offer distinct advantages:
However, targeting the PD-1/PD-L1 interaction with small molecules presents significant challenges. The protein-protein interaction (PPI) interface is relatively large (~1500-1970 Ų), flat, and hydrophobic, lacking deep, well-defined pockets typically amenable to high-affinity small-molecule binding [5] [7] [8]. Initial efforts focused on peptidomimetics and macrocyclic peptides met with limited success, underscoring the difficulty of disrupting this PPI [8].
Bristol-Myers Squibb (BMS), a pioneer in immune checkpoint blockade with the anti-CTLA-4 antibody ipilimumab and the anti-PD-1 antibody nivolumab, also spearheaded the discovery of the first generation of non-peptidic small-molecule PD-1/PD-L1 inhibitors. Disclosed in a series of patents beginning in 2015, these compounds were based on a 2-methyl-3-biphenyl-methanol scaffold [1] [7] [8]. BMS scientists employed conventional screening approaches, likely utilizing homogeneous time-resolved fluorescence (HTRF) assays to identify compounds disrupting PD-1/PD-L1 binding, followed by medicinal chemistry optimization [1] [8].
This effort yielded numerous compounds, including BMS-200 (Compound 8 in the patent), characterized by potent inhibition in biochemical assays (IC₅₀ values in the low nanomolar range). BMS's work provided the first compelling evidence that small, non-peptide molecules could effectively target this challenging PPI, opening a new avenue for cancer immunotherapy [1] [4] [8]. Their research, particularly the structural elucidation of how these compounds engage PD-L1, laid the essential groundwork for subsequent drug discovery efforts by academia and industry.
Table 1: Comparison of Immune Checkpoint Inhibitor Modalities Targeting PD-1/PD-L1
Feature | Monoclonal Antibodies (mAbs) | Small Molecule Inhibitors (e.g., BMS-200) |
---|---|---|
Molecular Weight | ~150 kDa | < 1,000 g/mol (typically ~500 g/mol) |
Administration | Intravenous | Oral (potential) |
Tumor Penetration | Limited by size | Enhanced |
Half-life | Long (>15-20 days) | Shorter, tunable |
Manufacturing Cost | High | Lower |
Immunogenicity Risk | Present | Low |
PPI Interface Targeting | Large surface area, extracellular | Defined hotspots, potential intracellular targeting |
Representative Agents | Nivolumab, Pembrolizumab, Atezolizumab | BMS-200, INCB086550, CA-170 (peptidomimetic) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1